molecular formula C6H7N B1361397 Dipropargylamine CAS No. 6921-28-4

Dipropargylamine

Cat. No.: B1361397
CAS No.: 6921-28-4
M. Wt: 93.13 g/mol
InChI Key: RGSODMOUXWISAG-UHFFFAOYSA-N
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Description

Dipropargylamine is an organic compound with the chemical formula C6H7N. It is also known as N,N-Di(prop-2-ynyl)amine. This compound is characterized by the presence of two propargyl groups attached to a nitrogen atom. This compound is a colorless liquid that is used as a precursor in various chemical reactions and has applications in different fields of scientific research .

Biochemical Analysis

Biochemical Properties

Dipropargylamine plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides. It acts as a functionalized linker for peptide stapling, which enhances the pharmacological properties of peptides by increasing their binding affinity, resistance to proteolytic degradation, and cell permeability . This compound interacts with various enzymes and proteins, including those involved in the Cu-catalyzed azide-alkyne cycloaddition reaction, which is crucial for peptide cyclization . These interactions are primarily covalent, forming stable linkages that contribute to the structural rigidity and biological activity of the resulting peptides.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the biological activity of stapled peptides, which can inhibit protein-protein interactions and modulate cellular functions . The compound’s ability to increase cell permeability allows it to effectively deliver therapeutic peptides into cells, thereby influencing cell function and signaling pathways. Additionally, this compound’s role in peptide stapling can lead to changes in gene expression by stabilizing peptide structures that interact with DNA or RNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It participates in the Cu-catalyzed azide-alkyne cycloaddition reaction, forming stable triazole linkages that enhance the structural rigidity and biological activity of peptides . This reaction mechanism involves the activation of terminal alkynes and azides, leading to the formation of cyclic peptides with improved pharmacological properties. This compound’s ability to form these stable linkages is crucial for its role in peptide stapling and its subsequent effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that this compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in the Cu-catalyzed azide-alkyne cycloaddition reaction highlights its involvement in metabolic processes that lead to the synthesis of cyclic peptides. These metabolic pathways can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biological activity. The transport and distribution of this compound are crucial for its effective delivery and function in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to localize within certain subcellular regions can affect its activity and function, contributing to its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dipropargylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dipropargylamine include:

Uniqueness

This compound is unique due to the presence of two propargyl groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This structural feature also enhances its potential as a building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

N-prop-2-ynylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSODMOUXWISAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219243
Record name Di-2-propynylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-28-4
Record name Dipropargylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-28-4
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Record name Dipropargylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropargylamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80652
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Record name Di-2-propynylamine
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Record name Di-2-propynylamine
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Record name DIPROPARGYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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